molecular formula C18H28N6O2S B2435426 2-ethyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 946211-18-3

2-ethyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide

Cat. No.: B2435426
CAS No.: 946211-18-3
M. Wt: 392.52
InChI Key: KLBRNFOCBCLAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a high-purity small molecule research compound designed for biochemical studies, particularly in the field of oncology. This chemical features the privileged pyrazolo[3,4-d]pyrimidine scaffold, a well-established bioisostere of the purine ring system that serves as a core structure in the design of kinase inhibitors . The compound's molecular architecture includes a morpholino group at the 4-position and a methylthio substituent at the 6-position of the pyrazolopyrimidine core, structural features that contribute to its potential bioactivity and binding affinity. Research indicates that analogs within this chemical class demonstrate significant inhibitory activity against cyclin-dependent kinase 2 (CDK2/cyclin A2), with certain derivatives showing IC50 values in the sub-micromolar range (e.g., 0.057 ± 0.003 μM) . CDK2 inhibition represents a compelling therapeutic strategy for cancer treatment that targets tumor cells in a selective manner by disrupting cell cycle progression . Compounds featuring this scaffold have shown promising in vitro anti-proliferative activities against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) . The molecular design of this compound aligns with rational drug discovery approaches that utilize bioisosteric replacement of purine scaffolds to maintain essential interactions in the ATP-binding region of kinase domains . This product is provided exclusively for research applications in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult all relevant safety data sheets and handle this material using appropriate personal protective equipment in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

2-ethyl-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O2S/c1-4-13(5-2)17(25)19-6-7-24-16-14(12-20-24)15(21-18(22-16)27-3)23-8-10-26-11-9-23/h12-13H,4-11H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBRNFOCBCLAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide involves multiple steps, typically starting with the preparation of the pyrazolopyrimidine core. This is often achieved through the condensation of appropriate starting materials, followed by functionalization steps to introduce the ethyl, methylthio, and morpholino substituents. Reaction conditions may include the use of various catalysts, solvents, and temperature controls to optimize yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow processes or batch reactors. Key factors for industrial synthesis include cost-effectiveness, reproducibility, and adherence to environmental and safety regulations. Optimized reaction conditions, such as specific temperatures, pressures, and the use of advanced catalytic systems, are essential to achieve high efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation reactions, where the methylthio group could be oxidized to a sulfone or sulfoxide.

  • Reduction: Reduction reactions might target the pyrazolopyrimidine core or other functional groups, potentially altering the compound's activity.

  • Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents, such as replacing the ethyl or methylthio groups with other functional groups.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

  • Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution Reagents: Alkyl halides, acyl chlorides, amines.

Major Products

The major products of these reactions depend on the specific pathways and conditions. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide variety of functional groups, potentially leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry

In chemistry, 2-ethyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

The compound's potential biological activities make it a candidate for research in various biological assays. It may act as an inhibitor or activator of specific enzymes or receptors, providing insights into cellular processes and potential therapeutic targets.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a lead compound in drug development. Its structural features may confer activity against certain diseases or conditions, making it a valuable scaffold for the design of new pharmaceuticals.

Industry

Industrial applications may include the compound's use in the development of specialty chemicals, materials science, and agrochemicals. Its unique reactivity and functional groups allow for the creation of materials with specific properties or the development of new agricultural products.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pyrazolopyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions, which may involve binding to active sites or altering protein conformations.

Comparison with Similar Compounds

2-ethyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide can be compared to other pyrazolopyrimidine derivatives, such as:

  • N-(2-(4-Morpholinopyrimidin-2-yl)ethyl)-2-ethylbutanamide: : A similar structure but lacks the methylthio group, potentially altering its reactivity and biological activity.

  • N-(2-(6-(Methylthio)pyrazol-3-yl)ethyl)-2-ethylbutanamide: : Differs in the positioning of functional groups, which can affect its chemical properties and applications.

  • 2-ethyl-N-(2-(6-(Methylthio)-4-pyridyl)ethyl)butanamide: : A comparison highlighting the effect of replacing the pyrazolopyrimidine core with a pyridyl ring.

The unique combination of the ethyl, methylthio, and morpholino groups in 2-ethyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide provides distinct chemical and biological properties, making it a valuable compound for diverse scientific research applications.

Biological Activity

2-ethyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a synthetic compound belonging to the class of pyrazolopyrimidines, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • Pyrazolopyrimidine core
  • Morpholino group
  • Butanamide moiety

This unique configuration contributes to its biological properties, particularly its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing physiological responses.

Anticancer Activity

Recent studies have indicated that pyrazolopyrimidine derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that similar compounds can induce apoptosis in cancer cell lines by inhibiting the PI3K/Akt signaling pathway .
  • Case Study : A variant of this compound showed effectiveness against breast cancer cells in laboratory settings, leading to decreased cell viability and increased apoptosis markers .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyrazolopyrimidines:

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and reduce the activation of NF-kB pathways, which are critical in inflammatory responses .
  • Experimental Evidence : Animal models treated with related compounds exhibited reduced swelling and inflammation in induced arthritis models .

Antiviral Properties

Some derivatives of pyrazolopyrimidines have shown promise as antiviral agents:

  • Activity Against Viruses : Studies suggest that these compounds can inhibit viral replication by targeting viral polymerases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidineStructureAnticancer
N-(2-(6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-1-yl)acetamideStructureAnti-inflammatory

Research Findings

Research has consistently shown the potential of pyrazolopyrimidine derivatives in various therapeutic areas. Key findings include:

  • Selectivity : These compounds often exhibit selective inhibition of target enzymes compared to non-specific inhibitors.
  • Synergistic Effects : When combined with other therapeutic agents, they can enhance efficacy and reduce resistance in cancer treatments.
  • Safety Profile : Preliminary toxicity studies indicate a favorable safety profile, although further clinical trials are necessary.

Q & A

Q. Q1. What are the key steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors under acidic or basic conditions . Key steps include:

  • Cyclization : Optimizing temperature (e.g., 60–80°C) and solvent choice (e.g., DMF or acetonitrile) to enhance yield.
  • Functionalization : Introducing the morpholino and methylthio groups via nucleophilic substitution, requiring precise stoichiometric control .
  • Amidation : Coupling the intermediate with 2-ethylbutanamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    Critical Parameters : Reaction time, solvent polarity, and catalyst selection significantly impact purity (>95% by HPLC) and yield (typically 60–75%) .

Q. Q2. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., morpholino group at C4, methylthio at C6) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight (MW: ~460 g/mol) and detects impurities (<2%) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity using C18 columns with UV detection at 254 nm .

Q. Q3. What safety precautions are required for handling this compound?

  • Storage : Keep in airtight containers at –20°C, protected from light and moisture to prevent decomposition .
  • Handling : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/contact. The compound may release toxic fumes upon heating (e.g., H2S from methylthio group) .
  • First Aid : In case of exposure, rinse with water and seek medical attention. Provide SDS documentation to healthcare providers .

Advanced Research Questions

Q. Q4. How can molecular docking simulations guide target identification for this compound?

  • Target Selection : Prioritize kinases (e.g., PI3K, mTOR) or enzymes with conserved ATP-binding pockets, as pyrazolo[3,4-d]pyrimidines often act as competitive inhibitors .
  • Protocol :
    • Protein Preparation : Retrieve target structures from PDB (e.g., 4LSD for PI3Kγ).
    • Docking Software : Use AutoDock Vina or Schrödinger Maestro with the compound’s 3D structure (PubChem CID: 16809585) .
    • Validation : Compare binding scores with known inhibitors (e.g., LY294002) and validate via mutagenesis assays .

Q. Q5. How do structural modifications influence biological activity?

Comparative data from analogs (see table below) highlight critical structure-activity relationships:

Modification Impact on Activity Source
Methylthio → Cyano Increases kinase selectivity but reduces solubility
Morpholino → Piperidine Enhances blood-brain barrier penetration
Ethylbutanamide → Biphenyl Boosts anti-inflammatory activity (IC50: 0.8 μM vs. COX-2)

Methodology : Synthesize analogs via Suzuki-Miyaura coupling or reductive amination, followed by in vitro screening (e.g., MTT assays for cytotoxicity) .

Q. Q6. How can researchers resolve contradictions in enzyme inhibition data?

Discrepancies in IC50 values (e.g., PI3Kα inhibition ranging from 10 nM to 1 μM) may arise from:

  • Assay Conditions : Variability in ATP concentration (1–10 mM) or incubation time (30–120 min) .
  • Protein Isoforms : Test against purified isoforms (e.g., PI3Kα vs. PI3Kβ) using selectivity panels .
  • Data Normalization : Include positive controls (e.g., wortmannin) and use nonlinear regression for dose-response curves .

Q. Q7. What in vitro models are suitable for evaluating therapeutic potential?

  • Cancer : Use cell lines with dysregulated kinase pathways (e.g., HeLa for PI3K/mTOR inhibition) .
  • Inflammation : LPS-stimulated RAW 264.7 macrophages to measure TNF-α suppression via ELISA .
  • Dosage : Start with 1–10 μM concentrations, adjusting based on cytotoxicity (CC50 > 50 μM preferred) .

Q. Q8. How can thermal analysis (TGA/DSC) inform stability studies?

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (Td > 200°C indicates stability for long-term storage) .
  • Differential Scanning Calorimetry (DSC) : Identifies melting points (Tm ~180–190°C) and polymorphic transitions .
    Application : Correlate thermal stability with shelf-life predictions under accelerated aging conditions (40°C/75% RH) .

Q. Q9. What are best practices for comparative studies with analogs?

  • Structural Clustering : Group compounds by substituents (e.g., C4-morpholino vs. C4-piperazine) .
  • Bioactivity Mapping : Use heatmaps to visualize IC50 trends across targets (e.g., kinase vs. protease inhibition) .
  • Statistical Analysis : Apply ANOVA to confirm significance (p < 0.05) in potency differences .

Q. Q10. How to assess metabolic stability in preclinical development?

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 to predict drug-drug interactions .
  • Half-Life (t1/2) : Aim for t1/2 > 2 hours in vitro to prioritize compounds for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.